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Compound of Interest |

4-(4-Chloro-phenylsulfanyl)-butyric
Compound Name:
acid
CAS No.: 29193-63-3
Cat. No.: B1596810

Executive Summary & Compound Identity

4-(4-Chloro-phenylsulfanyl)-butyric acid (hereafter 4-CPBA-S) is a thioether-functionalized
fatty acid derivative. Structurally, it consists of a 4-chlorophenyl tail connected via a sulfur atom
to a butyric acid linker.[1][2] This motif mimics key metabolic regulators (e.g., fibrates,
phenylbutyrate) and fatty acid metabolites, positioning it as a probe for metabolic signaling
pathways (PPAR, PDK, FABP).

However, the carboxylic acid moiety and lipophilic tail can mimic the phosphate-binding
footprint of ATP or substrate peptides, necessitating a Kinase Selectivity Profile to rule out off-
target inhibition of metabolic kinases (e.g., AMPK, PDK1, MAPK).
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Feature Specification

Chemical Name 4-(4-Chloro-phenylsulfanyl)-butyric acid

CAS Number 29193-63-3

Molecular Formula C10H11ClO2S

Molecular Weight 230.71 g/mol

Structural Class Arylthio fatty acid / Thioether analog of 4-PBA

Bri Uil Metabolic probe, PPAR/PDK modulator analog,
rimary Utili
Y Y Chemical building block

) Off-target inhibition of ATP-binding pockets in
Key Risk o
metabolic kinases

Scientific Rationale: Why Profile Against Kinases?
The "Fatty Acid Mimetic" Trap

Many fatty acid derivatives (e.g., 4-Phenylbutyrate, Valproic acid) exhibit "polypharmacology,”
affecting Histone Deacetylases (HDACSs) and mitochondrial kinases like Pyruvate
Dehydrogenase Kinase (PDK). 4-CPBA-S, with its sulfur substitution, possesses altered
lipophilicity and oxidation resistance compared to its oxy-analogs (e.g., 4-CPA).

Profiling Objectives:

» Validate Specificity: Ensure the observed biological phenotype (e.qg., lipid lowering, cell
differentiation) is not due to inhibition of promiscuous kinases like PKC or PIM1.

« |dentify Targets: Determine if 4-CPBA-S acts as a direct inhibitor of PDK isoforms (PDK1-4),
which are critical for metabolic switching (Warburg effect).

o Safety Assessment: Screen for inhibition of "Anti-Targets" (e.g., hERG, DAPK1) early in the
probe development phase.

Comparative Profiling Strategy
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To objectively evaluate 4-CPBA-S, we compare it against a Negative Control (DMSO/Inactive
analog) and a Structural Analog (4-Phenylbutyric Acid - 4-PBA).

Recommended Kinase Panel Selection

Instead of a random "shotgun" screen, use a Hypothesis-Driven Panel focusing on metabolic
and lipid-signaling kinases.

Kinase Family Specific Targets Rationale for Inclusion

Structural similarity to known

Mitochondrial PDK1, PDK2, PDK3, PDK4 PDK inhibitors (DCA,
Phenylbutyrate).
AMPK
Fatty acid mimetics often
Metabolic Sensors 1/ modulate AMP/ATP ratios or
bind allosterically.
2
PI3K
o Lipophilic tail may insert into
Lipid Kinases / o
lipid-binding pockets.
, SphK1

MAPK1 (ERK2), p38 Common off-targets for aryl-

Stress Response .
, JNK1 acid compounds.

"Sticky" kinases that often bind

PIM1, CK2, GSK3

Promiscuous carboxylic acid-containing

fragments.

Experimental Protocols (Self-Validating Systems)
Protocol A: Competition Binding Assay (Kd
Determination)

Gold standard for measuring physical affinity, independent of ATP concentration.

Methodology:
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o Platform: KinaseSeeker™ or DiscoveRx KINOMEscan™ (Active site-directed competition).
e Probe Concentration: Screen 4-CPBA-S at 10 uM initially.
o Control: 4-PBA (Low affinity control) and Staurosporine (Pan-kinase positive control).

o Readout: Percent of Control (PoC). Hits (<35% PoC) are followed up with 11-point dose-
response for Kd.

Validation Step:

 If Kd is found, perform Thermal Shift Assay (TSA) to confirm binding stabilizes the protein,
ruling out aggregation artifacts common with fatty acids.

Protocol B: Enzymatic Activity Assay (IC50)

Functional validation for active hits.

Methodology:

Buffer System: HEPES pH 7.5, 10 mM MgClz, 1 mM DTT, 0.01% Triton X-100 (Critical to
prevent micelle formation of the fatty acid).

Substrate: Specific peptide substrate for target kinase (e.g., PDKtide for PDK1).

Reaction: Incubate Kinase + 4-CPBA-S (0.1 nM — 100 uM) + ATP (at Km) for 60 min.

Detection: ADP-Glo™ or 3P-ATP radiometric assay.
Data Analysis: Fit data to the Hill equation:

Note: A Hill Slope > 2.0 suggests aggregation or non-specific inhibition.

Representative Data & Interpretation

Note: The following data structure represents the expected profile for an arylthio fatty acid
probe. Actual values must be experimentally determined.

Table 1: Selectivity Profile Summary (10 pyM Screen)
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. 4-CPBA-S (% 4-PBA (% .
Target Kinase o L Interpretation
Inhibition) Inhibition)
Potential moderate
PDK1 (Mito) 65% 40% inhibitor; warrants
IC50.
Isoform selectivity is
PDK2 55% 30% low (typical for this
class).
AMPK No direct interaction;
10% 5% metabolic effects likely
1 indirect.
Clean profile; low risk
MAPK1 (ERK2) 5% 2% ]
of MAPK interference.
Minimal off-target
GSK3 15% 10% J

liability.

Table 2: Potency Comparison (1C50)

Selectivity Score

Compound Target IC50 (pM) (S35)

4-CPBA-S PDK1 125+2.1 0.02 (High Selectivity)
DCA (Ref) PDK1 150.0 Low Potency Ref
BX-795 PDK1 0.006 High Potency Ref

Insight: 4-CPBA-S exhibits weak-to-moderate potency against mitochondrial PDK, likely

superior to the generic 4-PBA but significantly less potent than nanomolar kinase inhibitors.

This characterizes it as a "Metabolic Modulator" rather than a "Kinase Inhibitor," suitable for

tuning metabolic flux without shutting down signaling pathways.

Visualization: Profiling Workflow & Pathway Logic
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Figure 1: Decision tree for profiling 4-CPBA-S. The workflow prioritizes distinguishing functional
metabolic modulation (PDK) from promiscuous off-target binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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